Enhanced Lipophilicity Relative to Unsubstituted Pyrazolylpyrazine Core
The 4-bromo substituent increases lipophilicity compared to the unsubstituted 2-(1H-pyrazol-3-yl)pyrazine scaffold. The target compound exhibits a calculated cLogP of approximately 1.0-1.2 , whereas the unsubstituted analog has a predicted LogP of ~0.2 . This ~5-fold increase in lipophilicity can enhance membrane permeability and target binding in lipophilic protein pockets.
| Evidence Dimension | Lipophilicity (cLogP / LogP) |
|---|---|
| Target Compound Data | cLogP ~1.0-1.2 |
| Comparator Or Baseline | 2-(1H-pyrazol-3-yl)pyrazine; LogP ~0.2 |
| Quantified Difference | Approximately 5-fold increase in lipophilicity |
| Conditions | Calculated values using standard algorithms (e.g., Aladdin, ChemSpider) |
Why This Matters
Higher lipophilicity can improve cell permeability and binding affinity for hydrophobic targets, making the bromo derivative preferable for lead optimization in CNS or intracellular targets.
